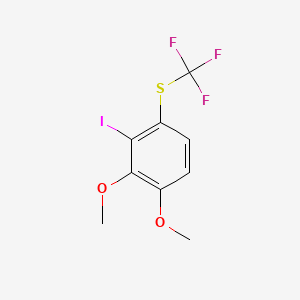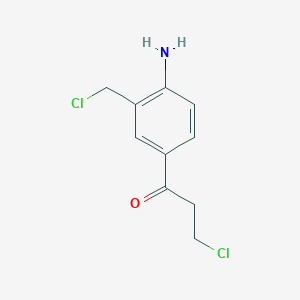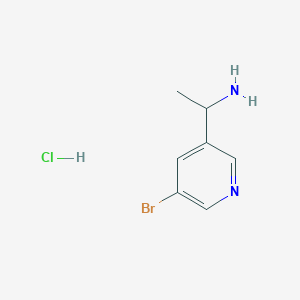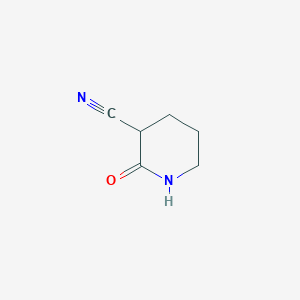
1,2-Dimethoxy-3-iodo-4-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-3-iodo-4-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F3IO2S It is characterized by the presence of methoxy groups, an iodine atom, and a trifluoromethylthio group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1,2-Dimethoxy-3-iodo-4-(trifluoromethylthio)benzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
1,2-Dimethoxy-3-iodo-4-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, strong acids, and bases. The major products formed depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
1,2-Dimethoxy-3-iodo-4-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,2-Dimethoxy-3-iodo-4-(trifluoromethylthio)benzene exerts its effects depends on its interaction with molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various targets .
Comparaison Avec Des Composés Similaires
1,2-Dimethoxy-3-iodo-4-(trifluoromethylthio)benzene can be compared to other similar compounds, such as:
1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene: Similar in structure but with different substitution patterns.
1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene: Another isomer with different positioning of the functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and applications .
Propriétés
Formule moléculaire |
C9H8F3IO2S |
|---|---|
Poids moléculaire |
364.13 g/mol |
Nom IUPAC |
3-iodo-1,2-dimethoxy-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3IO2S/c1-14-5-3-4-6(16-9(10,11)12)7(13)8(5)15-2/h3-4H,1-2H3 |
Clé InChI |
PYZUKCMBNFSRCX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)SC(F)(F)F)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]-](/img/structure/B14065441.png)













